molecular formula C20H24N2O4S B6493806 4-methoxy-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 955606-21-0

4-methoxy-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No. B6493806
CAS RN: 955606-21-0
M. Wt: 388.5 g/mol
InChI Key: ZHBFUMJOFVQKLC-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned often belong to the class of organic compounds known as sulfonamides. Sulfonamides are compounds containing a sulfonamide group, which is a sulfur atom connected to three oxygen atoms (two via double bonds) and an amine group .


Synthesis Analysis

The synthesis of such compounds usually involves several steps, including nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process can vary depending on the specific compound and the desired properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, and mass spectrometry . These techniques can provide information about the number and type of atoms in the compound, as well as their arrangement .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure. Compounds with similar structures may undergo similar reactions. For example, compounds with a nitro group can undergo reactions such as reduction to amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its molecular weight and chemical structure, can be determined using various analytical techniques .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This can be determined through various experimental methods. Some compounds with similar structures have shown anti-inflammatory and analgesic activities .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Some compounds with similar structures have shown anti-inflammatory and analgesic activities, but their safety profiles need to be evaluated individually .

Future Directions

The future directions for the study of a compound depend on its potential applications. Compounds with similar structures have shown a range of biological activities, suggesting that they could be further explored for therapeutic possibilities .

properties

IUPAC Name

4-methoxy-2-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-4-11-22-18-8-6-16(13-15(18)5-10-20(22)23)21-27(24,25)19-9-7-17(26-3)12-14(19)2/h6-9,12-13,21H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBFUMJOFVQKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

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